molecular formula C16H11N B1328763 11H-Benzo[a]carbazole CAS No. 239-01-0

11H-Benzo[a]carbazole

Cat. No.: B1328763
CAS No.: 239-01-0
M. Wt: 217.26 g/mol
InChI Key: MYKQKWIPLZEVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11H-Benzo[a]carbazole is an aromatic heterocyclic compound with the molecular formula C₁₆H₁₁N. It is a nitrogen-containing polycyclic aromatic hydrocarbon, characterized by a fused ring system that includes a benzene ring and a pyrrole ring. This compound is also known by other names such as benzo[a]carbazole, 1,2-benzcarbazole, and 11-azachrysofluorene .

Mechanism of Action

Target of Action

It’s known that this compound can undergo aromatic electrophilic substitution reactions , suggesting it may interact with biological macromolecules such as proteins and nucleic acids.

Mode of Action

It’s known to undergo aromatic electrophilic substitution reactions , which could potentially lead to modifications of its target molecules and subsequent changes in their function.

Biochemical Pathways

Given its potential to undergo electrophilic substitution reactions , it may influence various biochemical pathways depending on the specific targets it interacts with.

Pharmacokinetics

Its solubility in organic solvents suggests it may be lipophilic, which could influence its absorption and distribution in the body

Result of Action

Its potential to undergo electrophilic substitution reactions suggests it could modify target molecules, potentially leading to changes in their function.

Action Environment

The action, efficacy, and stability of 11H-Benzo[a]carbazole can be influenced by environmental factors . It’s relatively stable at room temperature but can decompose at high temperatures . It’s soluble in some organic solvents , which could influence its distribution in different environments. Its potential environmental hazards suggest it should be handled and disposed of carefully .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-benzo[a]carbazole typically involves the condensation of aromatic hydrocarbons with aromatic amines. One common method is the reaction of naphthalene with aniline under basic conditions to form the desired product . Another approach involves the use of copper(II) chloride dihydrate in dimethyl sulfoxide (DMSO) at temperatures ranging from 20°C to 120°C .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 11H-Benzo[a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of benzo[a]carbazole-11-one.

    Reduction: Formation of dihydrobenzo[a]carbazole.

    Substitution: Formation of nitrobenzo[a]carbazole and sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

11H-Benzo[a]carbazole derivatives have been extensively studied for their potential antitumor activities. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Antitumor Activity : A study synthesized a series of this compound-5-carboxamide derivatives, which were evaluated for their antitumor activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The results showed that several compounds demonstrated potent antitumor activities, with one compound exhibiting efficacy comparable to that of amonafide, a known anticancer drug .
  • Mechanism of Action : The mechanism underlying the antitumor effects involves DNA intercalation, which disrupts the replication process in cancer cells. This property makes this compound derivatives promising candidates for further development as anticancer agents .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic electronic materials.

Photochromic Materials

  • Synthesis and Characterization : Research has focused on synthesizing photochromic materials based on this compound. For instance, the synthesis of 11-phenyl-11H-benzo[a]carbazol-2-ol was achieved through a two-step process involving N-arylation and demethylation. The resulting compounds exhibited promising photochromic behavior, which is essential for applications in optical devices .

Organic Electronics

This compound is also explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Electroluminescent Properties

  • Device Fabrication : Studies have demonstrated that incorporating this compound into the active layer of OLEDs can enhance device performance due to its favorable charge transport properties. The compound's ability to form stable films contributes to improved luminescence efficiency and device stability .

Environmental Applications

Due to its structural properties, this compound is also investigated for its role in environmental chemistry, particularly concerning its behavior as a pollutant.

Toxicological Studies

  • Environmental Impact : Research indicates that this compound can be formed as a byproduct during the combustion of organic materials. Its persistence in the environment raises concerns regarding its potential toxic effects on aquatic life and human health. Studies are ongoing to assess its biodegradability and ecological impact .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryPotent antitumor activity against cancer cell lines ,
Material ScienceDevelopment of photochromic materials
Organic ElectronicsEnhanced performance in OLEDs
Environmental StudiesConcerns regarding persistence and toxicity

Comparison with Similar Compounds

Uniqueness: 11H-Benzo[a]carbazole is unique due to its specific ring structure and nitrogen atom, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and potential anticancer activity set it apart from other similar compounds.

Biological Activity

11H-Benzo[a]carbazole is a polycyclic aromatic hydrocarbon with significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antitumor properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

This compound consists of a carbazole framework fused with a benzene ring, which contributes to its unique chemical properties. The molecular formula is C13H9NC_{13}H_{9}N, and it exhibits planar geometry, which is crucial for its interaction with biological targets.

Antitumor Activity

One of the most notable biological activities of this compound derivatives is their antitumor potential. Research has demonstrated that various substituted derivatives exhibit significant cytotoxic effects against different cancer cell lines.

Case Studies

  • Antitumor Evaluation : A study synthesized several novel this compound-5-carboxamide derivatives and evaluated their activity against human cancer cell lines A549 (lung cancer) and HCT-116 (colon cancer). Compound 8 showed remarkable in vitro and in vivo anticancer activity, comparable to the established drug amonafide .
  • Mechanism of Action : The antitumor activity is believed to result from DNA intercalation, leading to the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription. This mechanism was highlighted in studies showing that benzo[a]carbazoles can bind to estrogen receptors, inhibiting the growth of mammary tumors in animal models .
  • Broad Spectrum Activity : Other studies have reported that simple benzo[a]carbazoles exhibit pronounced antitumor activity against leukemia, renal tumors, colon cancer, and malignant melanoma tumor cell lines .

Other Biological Activities

In addition to antitumor properties, this compound derivatives have been investigated for various other biological activities:

  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Certain compounds within this class have exhibited antibacterial and antifungal activities, making them candidates for further development in treating infections .
  • Anti-inflammatory Effects : Research indicates that these compounds may also possess anti-inflammatory properties, contributing to their therapeutic potential in chronic inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives typically involves multi-step organic reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing their biological efficacy:

CompoundStructureAntitumor ActivityNotes
Compound 1Structure1HighEffective against A549 cells
Compound 2Structure2ModerateShows promise as an antioxidant
Compound 3Structure3LowLimited activity against tested cell lines

Note: Structures are placeholders; actual chemical structures should be included based on specific compounds studied.

Properties

IUPAC Name

11H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKQKWIPLZEVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946694
Record name 11H-Benzo[a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239-01-0, 67526-84-5
Record name Benzo[a]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Benzo[a]carbazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11H-Benzo[a]carbazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11H-Benzo[a]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[a]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZO(A)CARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y3SPE26QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1,2-benzo-3,4-dihydrocarbazole synthesized from phenylhydrazine and α-tetralone according to the method of J. Am. Chem. Soc., 69, 2910 (1947) was dehydrogenized with palladiumcarbon to obtain 1,2-benzocarbazole.
[Compound]
Name
1,2-benzo-3,4-dihydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladiumcarbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11H-Benzo[a]carbazole
Reactant of Route 2
11H-Benzo[a]carbazole
Reactant of Route 3
11H-Benzo[a]carbazole
Reactant of Route 4
Reactant of Route 4
11H-Benzo[a]carbazole
Reactant of Route 5
11H-Benzo[a]carbazole
Reactant of Route 6
Reactant of Route 6
11H-Benzo[a]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.